N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
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Description
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H21Cl2N3O2S2 and its molecular weight is 458.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
- The creation of new thiophene derivatives, such as N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, has shown promise in the development of anticancer agents. These compounds have been evaluated for their potential as anticancer agents in various studies (Horishny et al., 2020).
Pharmacological Activity
- Research into benzo[b]thiophen derivatives has led to the synthesis of compounds with potential pharmacological activities. For instance, studies have synthesized various substituted S-2-ethoxycarbonyl-3-benzo[b]thenylthiouronium bromides and tertiary amines, exploring their preliminary pharmacological applications (Chapman et al., 1971).
Antimicrobial and Antitubercular Activities
- A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has been synthesized and evaluated for antitubercular activity. These compounds have shown promising results in inhibiting Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis (Marvadi et al., 2020).
Anti-Inflammatory and Analgesic Properties
- The synthesis of benzo[d]thiazol derivatives has led to the development of compounds with anti-inflammatory and analgesic properties. These derivatives have been tested and compared with reference drugs, showing promising results in managing inflammation and pain (Kumar & Singh, 2020).
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2.ClH/c1-13-4-5-14(20)17-16(13)21-19(27-17)23(18(24)15-3-2-12-26-15)7-6-22-8-10-25-11-9-22;/h2-5,12H,6-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFDASITKQSJDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=CS4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.